molecular formula C16H21N5O B12262953 4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12262953
M. Wt: 299.37 g/mol
InChI Key: FHUSETFSUKHBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-[(pyrazin-2-yloxy)methyl]piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

4,6-dimethyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C16H21N5O/c1-12-9-13(2)20-16(19-12)21-7-3-14(4-8-21)11-22-15-10-17-5-6-18-15/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3

InChI Key

FHUSETFSUKHBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=CN=C3)C

Origin of Product

United States

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